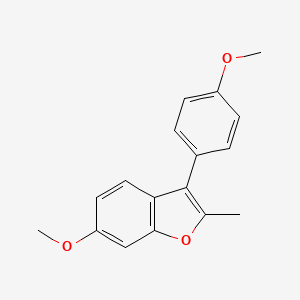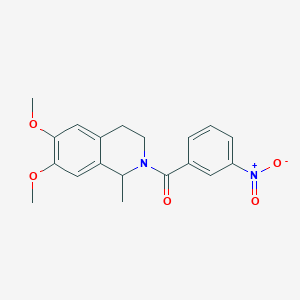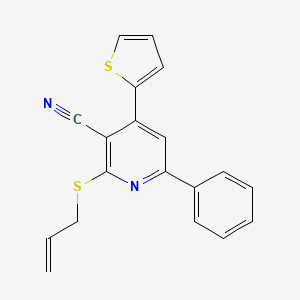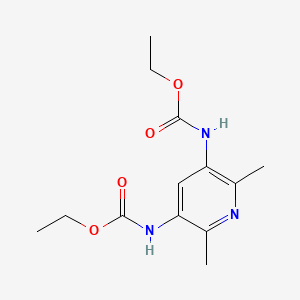![molecular formula C20H19ClN6O B11627024 N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-(3-chlorophenyl)urea](/img/structure/B11627024.png)
N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-(3-chlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorophenyl)-1-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]urea is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a dimethylpyrimidinyl group, and a phenylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]urea typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorophenylamine, is reacted with a suitable reagent to introduce the chlorophenyl group.
Pyrimidinyl Group Introduction: The intermediate is then reacted with 4,6-dimethylpyrimidine under specific conditions to form the dimethylpyrimidinyl group.
Urea Formation: The final step involves the reaction of the intermediate with phenylisocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the chlorophenyl group.
Reduction: Reduction reactions may target the urea linkage or the pyrimidinyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl derivatives, while reduction can produce amine derivatives.
科学研究应用
3-(3-Chlorophenyl)-1-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]urea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating its effects on cellular processes and its potential as a biochemical probe.
作用机制
The mechanism of action of 3-(3-chlorophenyl)-1-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, depending on its specific interactions with target molecules.
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)-1-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]urea: Similar structure with a different position of the chlorine atom.
3-(3-Chlorophenyl)-1-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]urea: Similar structure with a methylamino group instead of a phenylamino group.
Uniqueness
The unique combination of the chlorophenyl, dimethylpyrimidinyl, and phenylamino groups in 3-(3-chlorophenyl)-1-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]urea imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C20H19ClN6O |
|---|---|
分子量 |
394.9 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-3-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]urea |
InChI |
InChI=1S/C20H19ClN6O/c1-13-11-14(2)23-18(22-13)26-19(24-16-8-4-3-5-9-16)27-20(28)25-17-10-6-7-15(21)12-17/h3-12H,1-2H3,(H3,22,23,24,25,26,27,28) |
InChI 键 |
GOSSUKHJTMARPQ-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC=C2)/NC(=O)NC3=CC(=CC=C3)Cl)C |
规范 SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2)NC(=O)NC3=CC(=CC=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11626952.png)

![diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11626956.png)
![4-(2-fluorophenyl)-3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11626958.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B11626973.png)

![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626985.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11626999.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11627007.png)
![4-(4-tert-butylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B11627008.png)
![methyl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11627012.png)
